Methyl 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)carbonyl]amino}-5-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)carbonyl]amino}-5-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It contains both oxazole and thiazole rings, which are known for their significant biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)carbonyl]amino}-5-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the oxazole and thiazole rings through cyclization reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)carbonyl]amino}-5-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can lead to the formation of alcohols or amines .
Scientific Research Applications
Methyl 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)carbonyl]amino}-5-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications in treating various diseases.
Industry: The compound may be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of Methyl 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)carbonyl]amino}-5-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxazole and thiazole derivatives, such as:
- 3-{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}-1-(3-hydroxybenzyl)-5,5-dimethyl-2,4-imidazolidinedione .
- 2-(1,2,4-Oxadiazol-5-yl)anilines .
Uniqueness
Methyl 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)carbonyl]amino}-5-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate is unique due to its specific combination of oxazole and thiazole rings, which imparts distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C18H17N3O5S |
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Molecular Weight |
387.4 g/mol |
IUPAC Name |
methyl 2-[(3,5-dimethyl-1,2-oxazole-4-carbonyl)amino]-5-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C18H17N3O5S/c1-9-13(10(2)26-21-9)16(22)20-18-19-14(17(23)25-4)15(27-18)11-7-5-6-8-12(11)24-3/h5-8H,1-4H3,(H,19,20,22) |
InChI Key |
CICHKSATIJPDAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NC2=NC(=C(S2)C3=CC=CC=C3OC)C(=O)OC |
Origin of Product |
United States |
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